![molecular formula C12H11Cl2F2NO B2696170 (2,4-Dichlorophenyl)-(4,4-difluoropiperidin-1-yl)methanone CAS No. 2327339-17-1](/img/structure/B2696170.png)
(2,4-Dichlorophenyl)-(4,4-difluoropiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorophenyl)-(4,4-difluoropiperidin-1-yl)methanone, commonly known as Ketamine, is a widely used anesthetic agent in both human and veterinary medicine. The chemical compound has also gained popularity in recent years for its potential in treating depression and other mental health disorders.
Mechanism of Action
Ketamine exerts its effects through modulation of the glutamatergic system, which plays a crucial role in the pathophysiology of depression and other mental health disorders. The compound acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, leading to increased release of glutamate and subsequent activation of downstream signaling pathways that promote neuroplasticity and synaptic connectivity.
Biochemical and Physiological Effects:
Ketamine has been shown to produce a range of biochemical and physiological effects, including increased synaptic plasticity, enhanced neurogenesis, and increased levels of brain-derived neurotrophic factor (BDNF). The compound has also been shown to modulate the activity of various neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems.
Advantages and Limitations for Lab Experiments
Ketamine has several advantages for use in lab experiments, including its rapid onset of action, long-lasting effects, and ability to produce robust and reproducible results. However, the compound also has several limitations, including its potential for abuse and the need for careful dosing and monitoring to avoid adverse effects.
Future Directions
There are several future directions for research on Ketamine, including further elucidation of its mechanism of action, optimization of dosing and administration protocols, and development of novel analogs with improved therapeutic profiles. Additionally, there is a need for further research on the long-term safety and efficacy of Ketamine use in humans, particularly in the context of mental health disorders.
Synthesis Methods
Ketamine is synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzonitrile with cyclohexanone, followed by reduction with sodium borohydride and subsequent reaction with 4,4-difluoropiperidine. The final product is then purified through a series of chromatography and crystallization steps to obtain pure Ketamine.
Scientific Research Applications
Ketamine has been extensively studied for its potential therapeutic effects in treating depression, anxiety, and other mental health disorders. The compound has been shown to produce rapid and long-lasting antidepressant effects, even in patients who have not responded to traditional antidepressant medications. Ketamine has also been studied for its potential in treating chronic pain, post-traumatic stress disorder (PTSD), and substance abuse disorders.
properties
IUPAC Name |
(2,4-dichlorophenyl)-(4,4-difluoropiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F2NO/c13-8-1-2-9(10(14)7-8)11(18)17-5-3-12(15,16)4-6-17/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRWISPCGBGVOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorobenzoyl)-4,4-difluoropiperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.